molecular formula C₂₄H₄₀O₅ B118534 3beta,7alpha,12alpha-Trihydroxy-5beta-cholan-24-oic Acid CAS No. 3338-16-7

3beta,7alpha,12alpha-Trihydroxy-5beta-cholan-24-oic Acid

Cat. No.: B118534
CAS No.: 3338-16-7
M. Wt: 408.6 g/mol
InChI Key: BHQCQFFYRZLCQQ-UXWVVXDJSA-N
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Description

3beta,7alpha,12alpha-trihydroxy-5beta-cholan-24-oic acid is a trihydroxy-5beta-cholanic acid that is 5beta-cholan-24-oic acid substituted by hydroxy groups at positions 3, 7 and 12 (the 3beta,7alpha,12alpha stereoisomer). It has a role as a human metabolite. It is a trihydroxy-5beta-cholanic acid, a 12alpha-hydroxy steroid, a 3beta-hydroxy steroid, a bile acid and a 7alpha-hydroxy steroid. It is a conjugate acid of a 3beta,7alpha,12alpha-trihydroxy-5beta-cholan-24-oate.
, also known as 3-epi-cholic acid or 3-epi-cholate, belongs to the class of organic compounds known as trihydroxy bile acids, alcohols and derivatives. These are prenol lipids structurally characterized by a bile acid or alcohol which bears three hydroxyl groups. Thus, is considered to be a bile acid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been found throughout all human tissues, and has also been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm.

Biochemical Analysis

Biochemical Properties

3-Epicholic acid interacts with several enzymes and proteins. For instance, it has been identified as a competitive inhibitor of the enzyme cathepsin L . The IC50 and Ki values are 6.5 and 19.5 μM respectively . It does not have a significant effect on cathepsin B .

Molecular Mechanism

The molecular mechanism of 3-Epicholic acid involves its binding interactions with biomolecules and its potential role in enzyme inhibition or activation. For example, it acts as a competitive inhibitor of cathepsin L

Properties

IUPAC Name

(4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15+,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQCQFFYRZLCQQ-UXWVVXDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@@H](C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3b,7a,12a-Trihydroxy-5b-cholanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000419
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3338-16-7
Record name (3β,5β,7α,12α)-3,7,12-Trihydroxycholan-24-oic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3338-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3b,7a,12a-Trihydroxy-5b-cholanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000419
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3beta,7alpha,12alpha-Trihydroxy-5beta-cholan-24-oic Acid
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Reactant of Route 3
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Reactant of Route 5
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Reactant of Route 6
3beta,7alpha,12alpha-Trihydroxy-5beta-cholan-24-oic Acid
Customer
Q & A

Q1: What makes isocholic acid unique compared to other bile acids like cholic acid?

A1: Isocholic acid, also known as 3-epicholic acid or 3beta,7alpha,12alpha-Trihydroxy-5beta-cholan-24-oic acid, differs from cholic acid in the stereochemistry of the hydroxyl group at the 3rd carbon position. This seemingly small difference results in distinct properties. For example, while cholic acid is primarily secreted in its conjugated form, isocholic acid with a 7β-hydroxyl group is conjugated to approximately 60%, and the isomer with a 12β-hydroxyl group remains entirely unconjugated. [] Additionally, the different isomers of isocholic acid show varying effects on bile flow, lipid secretion, and bile acid synthesis compared to cholic acid. []

Q2: How is isocholic acid formed in the human body?

A2: Research suggests that the human liver plays a key role in isocholic acid formation. Specifically, an enzyme located in the cytosol (the liquid part of the cell) catalyzes the reduction of 7α,12α-dihydroxy-3-keto-5β-cholanoic acid to isocholic acid. This reaction is dependent on the presence of NADPH. Interestingly, the same starting molecule can also be reduced to cholic acid, but this process relies on NADH instead of NADPH. []

Q3: Is the enzyme responsible for isocholic acid formation specific to this reaction?

A3: Studies indicate a high degree of specificity for the enzyme involved in isocholic acid formation. It appears distinct from enzymes that reduce other 3-keto bile acid analogues, like 3-keto-5β-cholanoic acid and 7α-hydroxy-3-keto-5β-cholanoic acid, to their respective iso-bile acid forms. Furthermore, the addition of these analogues to the reaction mixture does not inhibit the enzyme's activity. This suggests a unique catalytic pathway specific to the formation of isocholic acid. []

Q4: Apart from its formation, has any other enzymatic activity involving isocholic acid been identified?

A4: Yes, research has shown that certain bile acid binders in rat liver cytosol, known as Y' binders, possess 3α-hydroxysteroid dehydrogenase (3α-HSD) activity and are involved in isocholic acid metabolism. [] These enzymes catalyze the reversible oxidation/reduction of the hydroxyl group at the 3rd carbon position of bile acids. Interestingly, under normal physiological conditions, these enzymes predominantly favor the reduction of 3-oxo-cholic acid to cholic acid over the reverse reaction or the formation of isocholic acid. []

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